molecular formula C6H4BrN3 B1371730 5-Bromo-2-pyrimidineacetonitrile CAS No. 831203-15-7

5-Bromo-2-pyrimidineacetonitrile

Cat. No.: B1371730
CAS No.: 831203-15-7
M. Wt: 198.02 g/mol
InChI Key: XLGDBMBECTZVKI-UHFFFAOYSA-N
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Description

5-Bromo-2-pyrimidineacetonitrile is a chemical compound with the molecular formula C6H4BrN3 . It contains a total of 14 atoms; 4 Hydrogen atoms, 6 Carbon atoms, 3 Nitrogen atoms, and 1 Bromine atom .


Synthesis Analysis

The synthesis of this compound involves several steps. A practical process for the synthesis of a similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been described. This process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another synthesis route involves the use of 2-Pyrimidineacetic acid, 5-bromo-α-cyano-, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. For example, the Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to give the efficient syntheses of many substituted pyrimidine compounds .

Scientific Research Applications

Synthesis of Derivatives

5-Bromo-2-pyrimidineacetonitrile plays a critical role in the synthesis of various chemical derivatives. For instance, it has been used in the preparation of pyrimido[4,5-e][1,3,4] thiadiazine derivatives, which are achieved through specific reactions in a base of acetonitrile (Rahimizadeh, Nikpour, & Bakavoli, 2007).

In DNA Synthesis Research

In the field of DNA synthesis, this compound, in its derivative form as 5-bromo-2′-deoxyuridine (BrdU), is widely used as a marker of DNA synthesis. This compound has provided significant insights into the cellular mechanisms of central nervous system development in various animals, including insects, birds, and mammals (Martí-Clúa, 2021).

Tagging DNA Synthesis

This compound derivatives, such as BrdU, are employed in the tagging of dividing cells for characterizing replicating DNA. This usage has been prevalent in over 20,000 biomedical studies, despite some limitations in the process due to the required denaturation of DNA for detection (Cavanagh, Walker, Norazit, & Meedeniya, 2011).

Antitumor Activity Research

This compound derivatives have also been investigated for their antitumor activities. For example, studies on 5-bromo-1-mesyluracil (a derivative) have shown its inhibitory effects on DNA and RNA syntheses in human cervix carcinoma cells. This indicates its potential as an antitumor agent (Glavaš-Obrovac et al., 2005).

Mutagenic Effects Research

Research into the mutagenic effects of base analogues on Phage T4 has shown that besides 5-bromodeoxyuridine, only a few other analogues are effective. This research contributes to the understanding of the mutability spectrum and genetic coincidence in phage mutants induced by such compounds (Freese, 1959).

Pharmacological Applications

In the field of pharmacology, certain derivatives of this compound have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic activities, demonstrating significant biological activity in some cases (Adhikari et al., 2012).

Future Directions

5-Bromo-2-pyrimidineacetonitrile can be used in the synthesis of aza-terphenyl diamidine analogs, which exhibits potent antiprotozoal activity. It can also be used in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP), a building block for preparing low band-gap copolymers for use as electron donor in polymer solar cells .

Mechanism of Action

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGDBMBECTZVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672019
Record name (5-Bromopyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831203-15-7
Record name (5-Bromopyrimidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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